[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
JWH 018 N-(1,1-dimethylpropyl) isomer: is a synthetic cannabinoid, which is a class of compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is structurally similar to JWH 018 but differs by having a 1,1-dimethylpropyl group instead of a pentyl chain extending from the indole group . Synthetic cannabinoids like JWH 018 N-(1,1-dimethylpropyl) isomer are often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of JWH 018 N-(1,1-dimethylpropyl) isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 018 N-(1,1-dimethylpropyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors and mimics the effects of naturally occurring cannabinoids, such as anandamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-(1,1-dimethylpropyl) isomer involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the 1,1-dimethylpropyl group and the naphthalenyl methanone moiety. The key steps include:
Alkylation of Indole: Indole is alkylated with 1,1-dimethylpropyl bromide in the presence of a base such as potassium carbonate to form the N-(1,1-dimethylpropyl) indole.
Industrial Production Methods: Industrial production of JWH 018 N-(1,1-dimethylpropyl) isomer follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 018 N-(1,1-dimethylpropyl) isomer can undergo oxidation reactions, particularly at the indole ring, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the naphthalenyl methanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: JWH 018 N-(1,1-dimethylpropyl) isomer is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in forensic and toxicological samples .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors in the human body. It helps in understanding the pharmacological and toxicological properties of synthetic cannabinoids .
Medicine: Although not approved for medical use, JWH 018 N-(1,1-dimethylpropyl) isomer is used in preclinical studies to explore potential therapeutic applications of synthetic cannabinoids, such as pain management and anti-inflammatory effects .
Industry: In the industry, this compound is used in the development of new synthetic cannabinoids for potential therapeutic use. It is also used in the production of herbal incense products, although this use is controversial due to safety concerns .
Comparison with Similar Compounds
JWH 018: The parent compound with a pentyl chain instead of a 1,1-dimethylpropyl group.
JWH 073: Similar structure but with a butyl chain.
JWH 122: Contains a 4-methyl-1-naphthoyl group instead of the 1-naphthoyl group.
Uniqueness: JWH 018 N-(1,1-dimethylpropyl) isomer is unique due to its specific structural modification, which affects its binding affinity and potency at cannabinoid receptors. This structural difference can lead to variations in its pharmacological and toxicological properties compared to other synthetic cannabinoids .
Properties
IUPAC Name |
[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHXKESFWHOCTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017302 |
Source
|
Record name | JWH-018 N-(1,1-Dimethylpropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1358118-35-0 |
Source
|
Record name | JWH-018 N-(1,1-Dimethylpropyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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